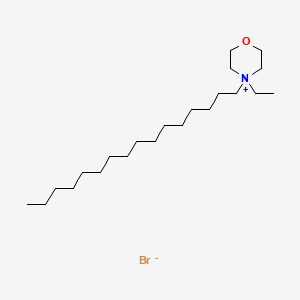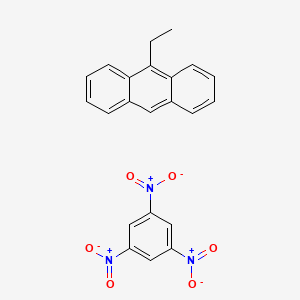
9-Ethylanthracene; 1,3,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethylanthracene: is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, where an ethyl group is attached to the ninth carbon atom of the anthracene ring. 1,3,5-Trinitrobenzene is an aromatic compound with the molecular formula C₆H₃N₃O₆. It is one of the three isomers of trinitrobenzene and is characterized by three nitro groups attached to the benzene ring at the 1, 3, and 5 positions. Both compounds have significant applications in various fields, including materials science and explosives.
Vorbereitungsmethoden
9-Ethylanthracene: can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of anthracene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the reaction of anthracene with ethyl bromide in the presence of a base such as potassium carbonate .
1,3,5-Trinitrobenzene: is typically prepared by the nitration of benzene derivatives. One method involves the decarboxylation of 2,4,6-trinitrobenzoic acid . Another method involves the nitration of m-dinitrobenzene followed by the treatment with alcoholic ammonia .
Analyse Chemischer Reaktionen
9-Ethylanthracene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form dihydroanthracene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
1,3,5-Trinitrobenzene: undergoes several types of reactions:
Reduction: It can be reduced to form 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Charge-transfer complexes: It forms charge-transfer complexes with electron-rich arenes.
Oxidation: It is a powerful oxidizing agent and can react violently with reducing agents.
Wissenschaftliche Forschungsanwendungen
9-Ethylanthracene: has applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It is also used in the synthesis of various organic compounds and as a fluorescent probe in biological studies .
1,3,5-Trinitrobenzene: is primarily used as a high explosive compound for commercial mining and military applications. It is also used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent in the synthesis of other explosive compounds . Additionally, it has applications in environmental studies, such as the sorption kinetics of organic compounds on biochars .
Wirkmechanismus
The mechanism of action for 9-Ethylanthracene involves its ability to participate in photochemical and photophysical processes due to its extended aromatic and conjugated π-system. This makes it useful in optoelectronic applications .
1,3,5-Trinitrobenzene: acts as a powerful oxidizing agent due to the presence of three nitro groups. Its explosive properties are attributed to the rapid release of gases and heat upon decomposition .
Vergleich Mit ähnlichen Verbindungen
9-Ethylanthracene: can be compared with other anthracene derivatives such as 9-methylanthracene and 9-ethynylanthracene. These compounds share similar photophysical properties but differ in their specific applications and reactivity .
1,3,5-Trinitrobenzene: can be compared with other nitrobenzene derivatives such as 1,2,3-trinitrobenzene and 2,4,6-trinitrotoluene (TNT). While all these compounds are highly explosive, 1,3,5-trinitrobenzene is more explosive than TNT but is more expensive to produce .
Eigenschaften
CAS-Nummer |
7598-02-9 |
|---|---|
Molekularformel |
C22H17N3O6 |
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
9-ethylanthracene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C16H14.C6H3N3O6/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-11H,2H2,1H3;1-3H |
InChI-Schlüssel |
OFUKOFAPVDISEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC=CC2=CC3=CC=CC=C31.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


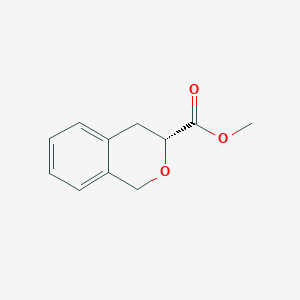
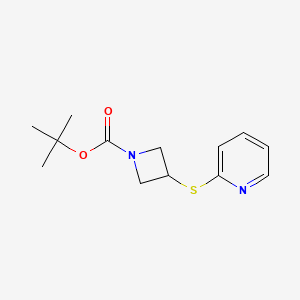
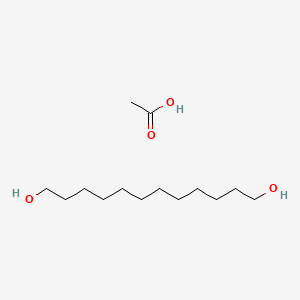
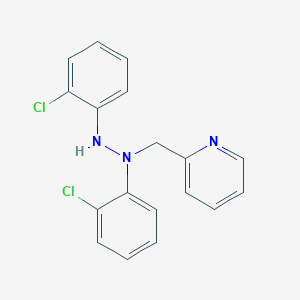
![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
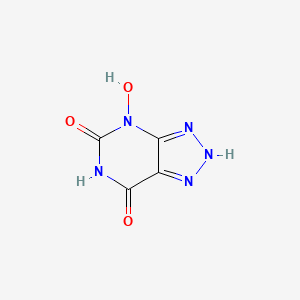
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)
![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)

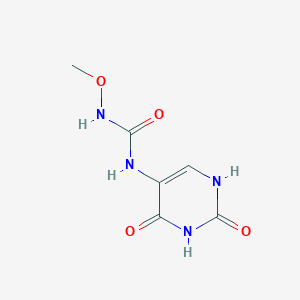
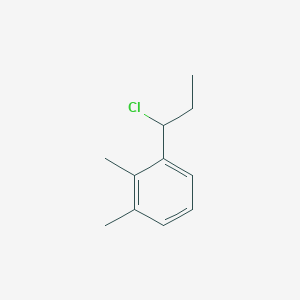
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)
